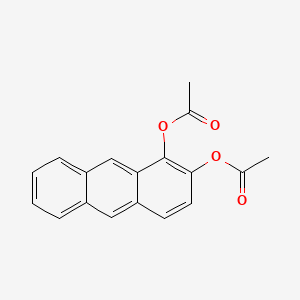
1,2-Anthracenediol, 1,2-diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Anthracenediol, 1,2-diacetate: is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features two hydroxyl groups at the 1 and 2 positions of the anthracene ring, which are further acetylated to form diacetate esters. The molecular formula of this compound is C18H14O4
準備方法
Synthetic Routes and Reaction Conditions
1,2-Anthracenediol, 1,2-diacetate can be synthesized through the acetylation of 1,2-Anthracenediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 1,2-Anthracenediol is reacted with acetic anhydride in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,2-Anthracenediol, 1,2-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetate groups back to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 1,2-Anthracenediol.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
科学的研究の応用
1,2-Anthracenediol, 1,2-diacetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives and in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Anthracenediol, 1,2-diacetate involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects. These effects may include inhibition of specific enzymes, interaction with DNA or RNA, and modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,2-Anthracenediol: The non-acetylated form of the compound.
1,2-Anthraquinone: An oxidized derivative of 1,2-Anthracenediol.
1,2-Dihydroxyanthraquinone: A hydroxylated derivative of anthraquinone.
Uniqueness
1,2-Anthracenediol, 1,2-diacetate is unique due to its diacetate groups, which impart distinct chemical properties compared to its non-acetylated and oxidized counterparts. These properties include increased lipophilicity and altered reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
74877-26-2 |
|---|---|
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC名 |
(1-acetyloxyanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-8-7-15-9-13-5-3-4-6-14(13)10-16(15)18(17)22-12(2)20/h3-10H,1-2H3 |
InChIキー |
MSDGRVFMDPQUKP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C2=CC3=CC=CC=C3C=C2C=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



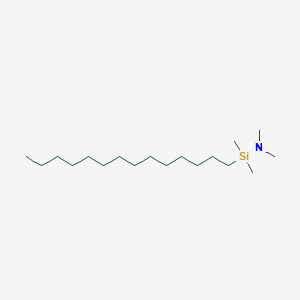
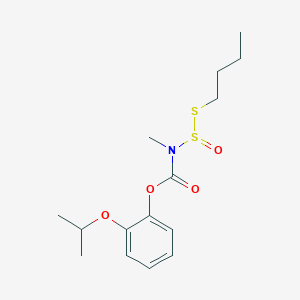
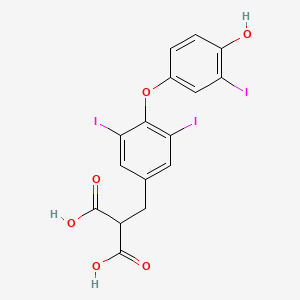
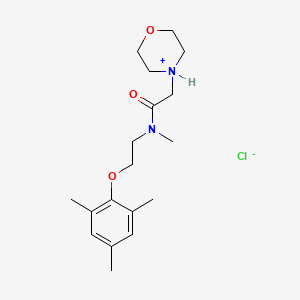
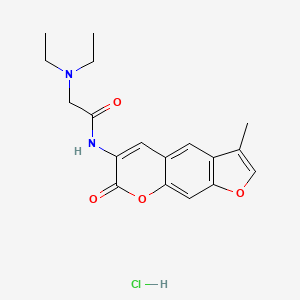
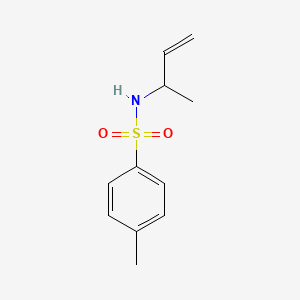
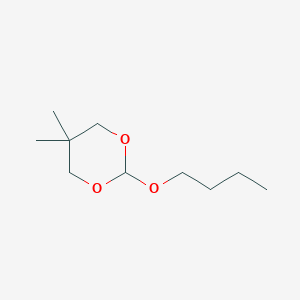
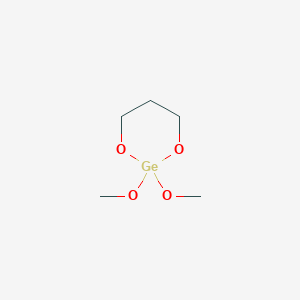
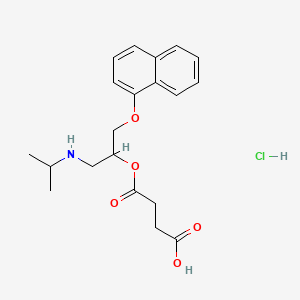
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
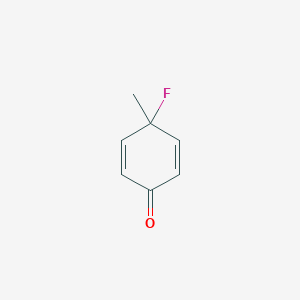
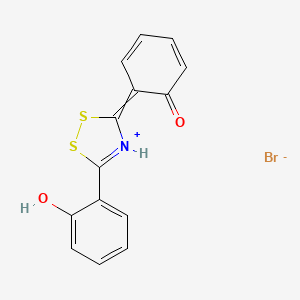
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
